molecular formula C13H7Cl3N2O3 B12934754 2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol

Cat. No.: B12934754
M. Wt: 345.6 g/mol
InChI Key: XLPVAXVUJOLFGH-ONEGZZNKSA-N
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Description

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a trichloromethyl group, an oxadiazole ring, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced using trichloroacetic acid or its derivatives.

    Coupling with Benzofuran: The final step involves coupling the oxadiazole derivative with a benzofuran moiety under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol involves its interaction with specific molecular targets. The trichloromethyl group and oxadiazole ring are known to interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The benzofuran moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol is unique due to the presence of both the benzofuran and oxadiazole moieties, which provide a combination of biological activity and material properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H7Cl3N2O3

Molecular Weight

345.6 g/mol

IUPAC Name

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol

InChI

InChI=1S/C13H7Cl3N2O3/c14-13(15,16)12-18-17-11(21-12)4-3-9-5-7-1-2-8(19)6-10(7)20-9/h1-6,19H/b4-3+

InChI Key

XLPVAXVUJOLFGH-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=C2)/C=C/C3=NN=C(O3)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C=CC3=NN=C(O3)C(Cl)(Cl)Cl

Origin of Product

United States

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